molecular formula C17H20N2O4S2 B2590908 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1251573-42-8

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2590908
CAS No.: 1251573-42-8
M. Wt: 380.48
InChI Key: RHGUIYROIIAVTN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the sulfonyl group: This step might involve sulfonylation using reagents like sulfonyl chlorides.

    Attachment of the pyrrolidinyl group: This can be done through nucleophilic substitution reactions.

    Incorporation of the thiophene moiety: This might involve coupling reactions such as Suzuki or Stille coupling.

    Hydroxylation: The final step could involve hydroxylation of the ethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring or the hydroxyl group.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide core.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(2-hydroxy-2-(furan-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Uniqueness

The presence of the thiophene ring in N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide might confer unique electronic properties or biological activity compared to similar compounds with different heterocycles.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c20-16(14-7-10-24-12-14)11-18-17(21)13-3-5-15(6-4-13)25(22,23)19-8-1-2-9-19/h3-7,10,12,16,20H,1-2,8-9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGUIYROIIAVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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